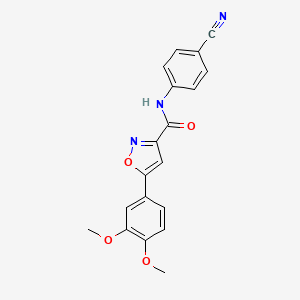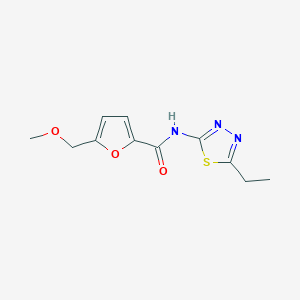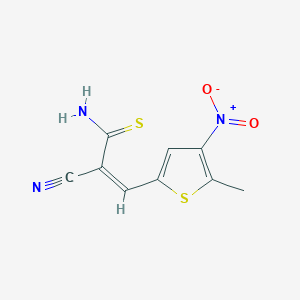![molecular formula C13H25NO B4625549 [1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
[1-(4-methylcyclohexyl)-2-piperidinyl]methanol
Overview
Description
[1-(4-methylcyclohexyl)-2-piperidinyl]methanol, also known as PCMM, is a synthetic compound that belongs to the family of piperidine derivatives. PCMM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and analytical chemistry.
Scientific Research Applications
Industrial Solvent Use and Environmental Impact
"[1-(4-methylcyclohexyl)-2-piperidinyl]methanol" is related to crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used in coal cleaning. A significant event highlighting the environmental and health impact of such compounds occurred when approximately 10,000 gallons of a liquid mixture containing crude MCHM were accidentally released into the Elk River, West Virginia. This incident prompted a review of the compound's toxicity, including experimental data and computational predictions on its acute and subchronic oral toxicity, skin and eye irritation, and potential for causing allergic reactions at high concentrations. The findings suggested that crude MCHM and its metabolites pose low to moderate toxicity risks, leading to recommendations for a short-term health advisory level for drinking water contamination (Paustenbach, Winans, Novick, & Green, 2015).
Fuel Additives and Emissions
Methanol, a component related to "this compound," is extensively studied as a fuel and fuel additive due to its potential to reduce exhaust emissions from spark-ignition engines. Reviews on ethanol-gasoline and methanol-gasoline blends have indicated that these blends can improve engine performance and reduce emissions, particularly at low engine speeds. The studies highlight the complexity of combustion mechanisms and the need for further investigation to optimize fuel formulations for environmental benefits (Yusuf & Inambao, 2018).
Chemical Synthesis and Catalyst Development
"this compound" could potentially be involved in catalytic processes and chemical syntheses, considering the broader applications of methanol in these areas. Research on methanol thermochemical conversion to hydrogen highlights the development of catalysts and reactor technologies to improve efficiency and performance. Copper-based catalysts, for instance, are noted for their high activity in converting methanol to hydrogen but face challenges related to deactivation and stability. The review covers various catalyst compositions and reactor designs, emphasizing the potential of methanol as a hydrogen carrier for future energy systems (García, Arriola, Chen, & de Luna, 2021).
Health Effects and Toxicology
While direct studies on "this compound" were not found, related research on methanol and ethanol provides insight into the toxicological impact of similar compounds. Methanol is highly toxic and presents significant health risks upon exposure, leading to efforts to understand its toxicology and safe use in various applications. Ethanol, though widely used and less toxic than methanol, has its health implications, including potential contributions to the development of certain diseases and conditions. This area of research emphasizes the importance of understanding the biological roles and toxicological profiles of these compounds to mitigate risks associated with their use (Pohanka, 2015).
properties
IUPAC Name |
[1-(4-methylcyclohexyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-5-7-12(8-6-11)14-9-3-2-4-13(14)10-15/h11-13,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZWKXVWUUHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)



![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)